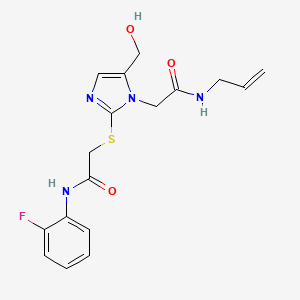

![molecular formula C7H6BrN3O B2745432 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2092566-15-7](/img/structure/B2745432.png)

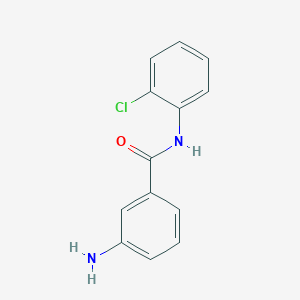

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The study of pyrazolo[1,5-a]pyrimidine derivatives, including 3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine, has led to the development of compounds with significant antiviral activities. For instance, derivatives synthesized from the sodium salt of 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine showed activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of these compounds in antiviral therapies (Saxena, Coleman, Drach, & Townsend, 1990).

Development of Fluorescent Probes

Research on 3-formylpyrazolo[1,5-a]pyrimidines, closely related to 3-bromo derivatives, has opened pathways for the synthesis of functional fluorophores. These compounds exhibit significant fluorescence and large Stokes shifts, making them suitable for use as fluorescent probes in biological and environmental detection applications (Castillo, Tigreros, & Portilla, 2018).

Novel Synthetic Routes

The discovery of intermediates such as 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine has facilitated the development of novel synthetic routes for functionalizing pyrazolo[1,5-a]pyrimidine scaffolds. These methodologies allow for the efficient incorporation of diverse substituents, enhancing the versatility and applicability of pyrazolo[1,5-a]pyrimidine derivatives in various fields of chemistry and pharmacology (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Antileishmanial and Antiviral Properties

Allopurinol, a compound structurally related to pyrazolo[1,5-a]pyrimidine derivatives, has demonstrated antileishmanial effects, suggesting that similar structures, such as this compound, might also possess potential in treating parasitic infections. This highlights the broader implications of pyrazolo[1,5-a]pyrimidine research in developing treatments for infectious diseases (Pfaller & Marr, 1974).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit monoamine oxidase b, an important target in the field of neurodegenerative disorders .

Mode of Action

It’s known that the compound can undergo a suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .

Result of Action

Similar compounds have shown inhibitory activity with ic50 values in the micromolar range against monoamine oxidase b .

Propiedades

IUPAC Name |

3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIULPWUQPUJFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=CC=NC2=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

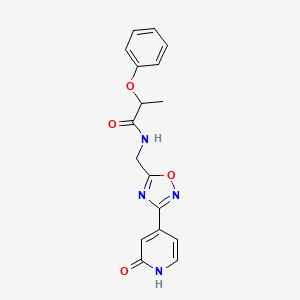

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)

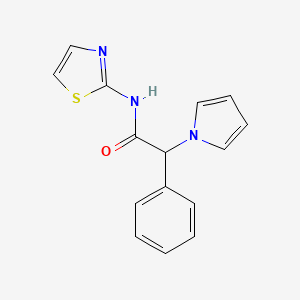

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)

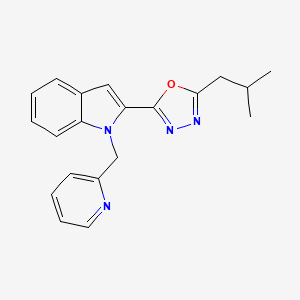

![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)